Periandradulcin B

Description

Properties

IUPAC Name |

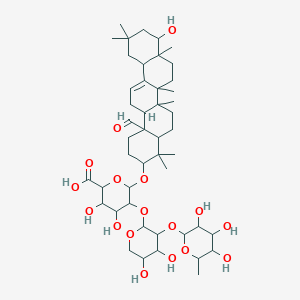

6-[(14b-formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74O17/c1-21-29(51)31(53)34(56)39(60-21)63-36-30(52)24(49)19-59-40(36)64-37-33(55)32(54)35(38(57)58)62-41(37)61-28-12-14-47(20-48)25(43(28,4)5)11-13-46(8)26(47)10-9-22-23-17-42(2,3)18-27(50)44(23,6)15-16-45(22,46)7/h9,20-21,23-37,39-41,49-56H,10-19H2,1-8H3,(H,57,58) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYFTLUVQMVCMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3C(C(C(OC3OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(CC8O)(C)C)C)C)C)C=O)C(=O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00929045 | |

| Record name | 22-Hydroxy-25-oxoolean-12-en-3-yl 6-deoxyhexopyranosyl-(1->2)pentopyranosyl-(1->2)hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

911.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135545-89-0 | |

| Record name | Periandradulcin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135545890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22-Hydroxy-25-oxoolean-12-en-3-yl 6-deoxyhexopyranosyl-(1->2)pentopyranosyl-(1->2)hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies of Periandradulcin B

Identification of Periandra dulcis as the Primary Source of Periandradulcin B

The primary natural source identified for this compound is the roots of Periandra dulcis Mart. ex Benth., a plant belonging to the Fabaceae family, also known as Brazilian licorice. scielo.brscielo.brepdf.pubvdoc.pubnih.govnih.gov This species is native to Brazil and has a history of use in traditional ethnomedicine for various purposes, including anti-inflammatory, expectorant, diuretic, and laxative effects. scielo.brnih.gov Phytochemical investigations of P. dulcis roots have revealed a complex mixture of constituents, with saponins (B1172615), particularly periandrins and periandradulcins, being among the most significant. scielo.brscielo.br While other compounds like flavonoids and tannins are also present, the roots of Periandra dulcis are consistently cited as the main repository for this compound. scielo.brscielo.br

Optimized Extraction and Fractionation Techniques for Saponin (B1150181) Enrichment

The extraction of saponins, including this compound, from Periandra dulcis roots typically employs polar solvents to efficiently solubilize these glycosidic compounds. Hydroethanolic (e.g., 80% methanol (B129727) or ethanol) extracts are commonly used, often involving maceration or refluxing methods to maximize yield. scielo.brscielo.brnih.gov For instance, a study utilized an 80% methanol extract of P. dulcis roots to isolate saponins. nih.gov

Following initial extraction, the crude plant material yields a complex mixture requiring fractionation to enrich the saponin content and facilitate the isolation of specific compounds like this compound. A common strategy involves liquid-liquid partitioning. The crude extract is typically partitioned sequentially with non-polar solvents, such as hexane, to remove lipids and other less polar impurities. Subsequently, extraction with solvents like ethyl acetate (B1210297) or butanol is employed to isolate mid-polarity compounds and more polar glycosides, respectively. scielo.br The aqueous or butanolic phase, enriched in saponins, then undergoes further purification steps.

Advanced Chromatographic Separation and Purification Strategies for this compound

The isolation of this compound from the saponin-rich fractions necessitates the application of advanced chromatographic techniques. Column chromatography (CC) using stationary phases like silica (B1680970) gel or Sephadex LH-20 is a foundational method. nih.govscribd.com Fractions eluted with specific solvent systems, such as chloroform-methanol-water mixtures (e.g., 65:35:10), are effective in isolating triterpene glycosides.

High-Performance Liquid Chromatography (HPLC), both in reversed-phase (RP-HPLC) and normal-phase modes, plays a crucial role in the final purification stages. RP-HPLC, particularly using C18 columns, with gradient elution systems (e.g., acetonitrile-water gradients), allows for the separation of closely related saponins. nih.govscribd.com For example, purification using acetonitrile-water gradients (15–30% acetonitrile) on a C18 column can achieve purities exceeding 95%. Analytical techniques like HPLC coupled with Diode Array Detection (DAD) and Mass Spectrometry (HPLC-DAD-ESI-MS/MS) are also employed for rapid characterization and identification of saponins within complex extracts. scielo.brnih.govresearchgate.netscispace.com

Comprehensive Spectroscopic and Spectrometric Approaches for Structural Elucidation

The definitive characterization of this compound relies on a combination of spectroscopic and spectrometric methods that provide detailed insights into its molecular structure.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the complex structure of this compound. Both one-dimensional (1D) NMR, including ¹H NMR (proton NMR) and ¹³C NMR (carbon NMR), and two-dimensional (2D) NMR techniques are employed. nih.govscribd.com ¹H NMR provides information about the number, type, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. scribd.com 2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are critical for establishing the complete structural framework, including the sequence and linkages of the sugar moieties to the triterpenoid (B12794562) aglycone. nih.govscribd.com These techniques allow for the precise determination of atom-to-atom connectivity and stereochemistry.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Analysis

Mass Spectrometry (MS) and its advanced form, tandem mass spectrometry (MS/MS), are vital tools for determining the molecular weight and fragmentation patterns of this compound, thereby aiding in structural confirmation. Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used, often in negative ion mode, to detect the deprotonated molecule [M-H]⁻. scielo.brscielo.brnih.govresearchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) can provide the accurate mass, allowing for the determination of the elemental composition. nih.gov

MS/MS analysis involves fragmenting the parent ion and analyzing the resulting fragment ions. scielo.brscielo.brresearchgate.netresearchgate.net These fragmentation patterns reveal information about the structure of the aglycone and the attached sugar units, including the types of sugars and the glycosidic linkages. scielo.brscielo.brnih.govresearchgate.net For example, characteristic fragment ions can indicate the loss of specific sugar residues like rhamnose or the presence of particular aglycones. scielo.brresearchgate.net Comparison of experimental MS/MS data with literature values or fragmentation patterns of known compounds helps in proposing and confirming the structure of this compound. scielo.brscielo.brresearchgate.netresearchgate.net Fast Atom Bombardment Mass Spectrometry (FABMS) has also been reported in earlier studies for the characterization of related compounds. scribd.com

Compound List

this compound

Periandrin

Periandradulcin A

Periandradulcin C

Hederagenin

Soyasapogenol D

Quercetin

Myricetin

Rhamnetin

Rutin

Apigenin

Luteolin

Kaempferol

Isorhamnetin

Gallic acid

Hexahydroxydiphenoyl (HHDP)

Periandrin V

Soyasaponin I

Soyasaponin βg

Biosynthetic Investigations of Periandradulcin B

General Principles of Oleanane-Type Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis

The biosynthesis of oleanane-type triterpenoid saponins (B1172615) is a complex process that begins with the cyclization of a linear precursor and is followed by a series of modifications that lead to a vast diversity of structures. nih.gov This pathway is a branch of the isoprenoid pathway, which is responsible for the synthesis of a wide array of plant metabolites. cjnmcpu.com

The initial precursor for triterpenoid saponins is 2,3-oxidosqualene. nih.gov This molecule is cyclized by the enzyme β-amyrin synthase to form the pentacyclic triterpenoid skeleton, β-amyrin, which is the foundational structure for all oleanane-type saponins. cjnmcpu.com

Following the formation of the β-amyrin backbone, a series of post-cyclization modifications occur, which are primarily catalyzed by two key enzyme families: cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs). frontiersin.org

Oxidation: Cytochrome P450 monooxygenases introduce hydroxyl (-OH) and carboxyl (-COOH) groups at various positions on the β-amyrin skeleton. These oxidative reactions are crucial for the structural and functional diversification of saponins. frontiersin.org

Glycosylation: UDP-glycosyltransferases are responsible for attaching sugar moieties to the triterpenoid aglycone. This process of glycosylation significantly impacts the solubility, stability, and biological activity of the resulting saponin. frontiersin.org

The sequential and specific action of these enzymes results in the vast array of oleanane-type saponins found in the plant kingdom.

Proposed Enzymatic Pathways and Precursor Involvement in Periandra dulcis

Based on the structure of Periandradulcin B and the general principles of oleanane-type saponin biosynthesis, a putative enzymatic pathway in Periandra dulcis can be proposed. The biosynthesis would commence with the formation of the β-amyrin skeleton, followed by a series of specific oxidation and glycosylation steps.

The proposed aglycone of this compound is derived from β-amyrin through oxidative modifications. Key enzymatic steps would likely involve hydroxylations at specific carbon positions, catalyzed by distinct CYP450 enzymes. Subsequent to the formation of the modified aglycone, glycosylation would occur, mediated by specific UGTs that transfer sugar units to the aglycone.

The table below outlines the proposed sequential enzymatic reactions in the biosynthesis of this compound from its fundamental precursor, β-amyrin.

| Step | Precursor | Enzyme Class (Proposed) | Reaction | Product |

| 1 | 2,3-Oxidosqualene | β-amyrin synthase | Cyclization | β-amyrin |

| 2 | β-amyrin | Cytochrome P450 Monooxygenase | Oxidation | Oxidized β-amyrin derivatives |

| 3 | Oxidized β-amyrin | UDP-glycosyltransferase | Glycosylation | This compound |

Molecular and Genetic Studies Related to Saponin Biosynthetic Enzymes

While specific molecular and genetic studies on the biosynthesis of this compound in Periandra dulcis are not available, the genetic basis for the synthesis of oleanane-type saponins has been investigated in other plant species. These studies provide a framework for understanding the likely genetic machinery present in Periandra dulcis.

The key enzyme families, cytochrome P450s and UDP-glycosyltransferases, are encoded by large and diverse gene superfamilies in plants. frontiersin.org The specificity of the enzymes that catalyze the various steps in saponin biosynthesis is determined by the specific genes that are expressed in the plant tissues where these compounds are synthesized.

Cytochrome P450s (CYP450s): The diversity of oxidative modifications on the triterpenoid skeleton is a result of the action of multiple, specific CYP450 enzymes. frontiersin.org It is hypothesized that Periandra dulcis possesses a suite of CYP450 genes that encode the enzymes responsible for the precise hydroxylations and other oxidations required to produce the aglycone of this compound.

UDP-glycosyltransferases (UGTs): The attachment of sugar moieties is catalyzed by UGTs, which exhibit high specificity for both the triterpenoid substrate and the sugar donor. frontiersin.org The genetic blueprint for the specific glycosylation patterns observed in this compound would be encoded by a set of UGT genes in the Periandra dulcis genome.

The following table summarizes the key enzyme families and their putative roles in the biosynthesis of this compound, based on knowledge from other plant systems.

| Enzyme Family | Gene Superfamily | Putative Function in this compound Biosynthesis |

| β-amyrin synthase | Oxidosqualene cyclases | Catalyzes the formation of the initial β-amyrin skeleton. |

| Cytochrome P450 Monooxygenases | CYP450 | Catalyze the specific oxidation reactions to form the aglycone. |

| UDP-glycosyltransferases | UGT | Catalyze the attachment of sugar moieties to the aglycone. |

Further research, including transcriptomic and genomic analyses of Periandra dulcis, would be necessary to identify and characterize the specific genes and enzymes involved in the biosynthesis of this compound.

Biological and Pharmacological Activities of Periandradulcin B Excluding Human Clinical Data

Detailed Analysis of Phosphodiesterase (PDE) Inhibition by Periandradulcin B

This compound has been characterized as a phosphodiesterase (PDE) inhibitor, with studies investigating its potency and selectivity against various PDE targets.

In Vitro Enzymatic Assays and Determination of Inhibitory Potency (IC50)

In vitro enzymatic assays have been conducted to determine the inhibitory potency of this compound against phosphodiesterases. Studies utilizing PDE extracted from bovine heart have established specific inhibitory concentrations. This compound demonstrated an IC50 value of 7.6 μM against bovine heart PDE nih.govjst.go.jpmolaid.com. This value indicates the concentration of the compound required to inhibit 50% of the phosphodiesterase enzyme's activity in vitro.

Table 1: IC50 Values of Periandradulcins Against Bovine Heart Phosphodiesterase

| Compound | IC50 (μM) |

| Periandradulcin A | 0.033 |

| This compound | 7.6 |

| Periandradulcin C | 7.7 |

Data sourced from nih.govjst.go.jpmolaid.com.

Evaluation of Isoform Selectivity and Substrate Specificity of PDE Inhibition

While this compound's primary inhibitory activity against bovine heart PDE has been reported, detailed evaluations of its selectivity across specific phosphodiesterase isoforms (e.g., PDE1-PDE11 or their numerous subtypes like PDE4A, PDE4B, etc.) are not extensively detailed in the available literature. The broader PDE superfamily comprises 11 families, each with multiple isoforms generated through alternative splicing, leading to diverse functions and cellular localizations thno.orgnih.govfrontiersin.org. Phosphodiesterases are broadly classified by their substrate specificity, with some selectively hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and others cyclic guanosine (B1672433) monophosphate (cGMP), or both nih.govsigmaaldrich.com. The provided sources indicate that Periandradulcin A exhibits differential potency against PDE-I, PDE-II, and PDE-III, suggesting some degree of isoform selectivity within that compound nih.gov. However, specific isoform selectivity data for this compound is not provided.

Mechanistic Insights into the Molecular Interaction with Phosphodiesterases

The precise molecular mechanisms by which this compound interacts with phosphodiesterases are not detailed in the retrieved literature. Generally, PDE inhibitors function by binding to the catalytic domain of the enzyme, thereby preventing the hydrolysis of cyclic nucleotides like cAMP and cGMP nih.govnih.govresearchgate.net. This inhibition leads to an increase in intracellular levels of these second messengers, which in turn modulate various downstream cellular signaling pathways, such as protein kinase A (PKA) and protein kinase G (PKG) activation nih.govfrontiersin.org. The structural basis for PDE inhibition typically involves interactions within specific binding pockets, such as the 'Q pocket' or 'S pocket', which can contribute to isoform selectivity mdpi.comnih.gov. However, specific insights into this compound's binding mode or its interaction with key residues within PDE active sites are not available in the current literature.

Broader Biological Evaluation in Preclinical Models (Non-Human)

Cellular and Subcellular Activity Assessments

The available research primarily focuses on the in vitro enzymatic inhibition of phosphodiesterases by this compound. Studies detailing its activity within cellular or subcellular contexts, such as effects on cell viability, signaling pathways in cell cultures, or impact on subcellular compartments, have not been identified in the reviewed literature.

Comparative Pharmacological Profiling with Related Periandradulcins (e.g., Periandradulcin A, C)

This compound has been studied alongside its structural analogs, Periandradulcin A and Periandradulcin C, which were also isolated from Periandra dulcis nih.govjst.go.jpmolaid.com. Comparative analysis reveals differences in their inhibitory potencies. Periandradulcin A was found to be significantly more potent than both this compound and C when tested against phosphodiesterase from bovine heart, with an IC50 of 0.033 μM, compared to 7.6 μM for this compound and 7.7 μM for Periandradulcin C nih.govjst.go.jpmolaid.com.

Furthermore, Periandradulcin A demonstrated a more pronounced selectivity profile, inhibiting PDE-I with an IC50 of 0.0022 μM, showing approximately twenty and forty times greater effectiveness than against PDE-II and PDE-III, respectively nih.gov. This comparative data highlights structural variations among the periandradulcins that influence their PDE inhibitory activity and potential selectivity.

Table 2: Comparative Potency of Periandradulcins Against Bovine Heart Phosphodiesterase

| Compound | IC50 (μM) | Relative Potency vs. This compound |

| Periandradulcin A | 0.033 | ~230 times more potent |

| This compound | 7.6 | 1 |

| Periandradulcin C | 7.7 | ~0.99 times as potent |

Data sourced from nih.govjst.go.jpmolaid.com. Relative potency calculated based on IC50 values.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Periandradulcin B

Identification of Core Aglycone and Glycosidic Moieties Critical for Activity

The biological activity of saponins (B1172615), including Periandradulcin B, is significantly influenced by both their aglycone (the non-sugar part) and glycosidic (sugar) moieties nih.govresearchgate.netnih.gov. This compound is characterized by a triterpenoid (B12794562) aglycone and attached sugar chains.

Aglycone: this compound possesses a modified oleanane-type triterpenoid aglycone jst.go.jp. Oleanane-type triterpenoids are a common structural class in plants and are associated with a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer effects nih.gov. The specific modifications on the oleanane (B1240867) skeleton, such as the presence of a formyl group at the C-25 position and a hydroxyl group at C-22, are integral to its interaction with biological targets jst.go.jp.

Chemical Synthesis and Derivatization of Periandradulcin B

Strategies for the Partial Synthesis of Glycosylated Triterpenoid (B12794562) Saponins (B1172615)

Partial synthesis, or semisynthesis, begins with a readily available natural product that is structurally related to the target molecule. This approach is often more efficient than total synthesis for producing analogues for research and development. For a molecule like Periandradulcin B, a likely starting material would be a more abundant oleanane-type triterpenoid, such as oleanolic acid. Key strategies in semisynthesis involve functionalization of the carbon skeleton and glycosylation. Current time information in Bangalore, IN.

Functional Group Manipulation: The aglycone of this compound features a hydroxyl group at the C-22 position and a formyl group at C-25. Introducing these functionalities onto a simpler oleanane (B1240867) core would be a critical challenge. This requires regioselective oxidation reactions that can target specific C-H bonds on the complex terpene scaffold, a notoriously difficult task.

Stepwise Glycosylation: The attachment of the specific trisaccharide, [α-L-rhamnopyranosyl(1→2)-β-D-xylopyranosyl(1→2)-β-D-glucuronopyranosyl], to the C-3 hydroxyl group of the aglycone is a significant hurdle. A common strategy is stepwise glycosylation, where monosaccharide units are added one by one. sioc-journal.cn This method allows for controlled formation of the desired 1,2-trans-glycosidic linkages. sioc-journal.cn For instance, the synthesis of Patrinia-glycoside B-II, another complex triterpenoid saponin (B1150181), successfully employed a stepwise approach to construct its branched trisaccharide chain. sioc-journal.cn This would involve protecting the aglycone, coupling the first sugar (glucuronic acid), deprotecting a specific hydroxyl group on that sugar, and then coupling the next sugar (xylose), followed by a similar sequence for the terminal rhamnose.

| Strategy | Description | Relevance to this compound | Example from Literature |

| C-H Functionalization | Direct introduction of functional groups (e.g., -OH) at specific unactivated carbon positions on the triterpenoid skeleton. | Essential for installing the C-22 hydroxyl and C-25 formyl groups on an oleanane precursor. | Application of sophisticated metal-catalyzed oxidation methods to triterpenoid systems. Current time information in Bangalore, IN. |

| Stepwise Glycosylation | Sequential addition of individual sugar units to build the oligosaccharide chain on the aglycone. | Allows for precise control over the sequence and linkage of the glucuronic acid, xylose, and rhamnose units. | Synthesis of Patrinia-glycoside B-II, which involved a linear 11-step sequence to build the sugar chain. sioc-journal.cn |

| Regioselective Protection | Using protecting groups to mask certain reactive sites (e.g., hydroxyl groups) while allowing others to react. | Crucial for directing the glycosylation to the C-3 hydroxyl group and for selective modifications on the sugar chain. | Use of Bu2SnO-mediated benzoylation to selectively protect hydroxyl groups during saponin synthesis. nih.gov |

Methodological Advances in the Total Synthesis of Complex Natural Products

Total synthesis, the construction of a molecule from simple, commercially available precursors, provides ultimate confirmation of a structure and enables access to analogues not available through semisynthesis. organic-chemistry.org The synthesis of a molecule as complex as this compound would be a landmark achievement, relying on cutting-edge synthetic methodologies. mdpi.com

Convergent Synthesis: Modern total synthesis often employs a convergent strategy, where different complex fragments of the target molecule are synthesized independently and then joined together at a late stage. wikipedia.orgnih.gov For this compound, this would likely involve the separate synthesis of the highly functionalized oleanane aglycone and the protected trisaccharide. These two key fragments would then be coupled in a crucial glycosylation step. The total synthesis of the marine saponin Goniopectenoside B utilized such a convergent approach, coupling a fully elaborated aglycone with a complex glycan late in the synthesis. scielo.br

Cascade Reactions: To construct the intricate polycyclic core of the aglycone, chemists often design elegant cascade reactions. In a cascade, a single reaction event triggers a series of subsequent bond-forming transformations, rapidly building molecular complexity from a simpler starting material. 20.210.105 This strategy is highly efficient, minimizing the number of separate purification steps. The total synthesis of hirsutellone B, for example, featured novel cascade reactions to construct its complex core. jfda-online.com

Advanced Stereocontrol: Controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount. This compound has numerous stereocenters in both its aglycone and sugar components. Modern synthetic methods, including asymmetric catalysis and substrate-controlled reactions, provide the tools to set these stereocenters with high precision, ensuring the final synthesized molecule has the correct spatial orientation. wikipedia.org

| Methodology | Principle | Application to this compound Synthesis |

| Convergent Synthesis | Independent synthesis of major fragments followed by their late-stage assembly. | Separate synthesis of the functionalized oleanane aglycone and the trisaccharide, followed by a final glycosylation reaction. |

| Retrosynthetic Analysis | Deconstructing the target molecule into simpler, synthetically accessible precursors to plan the synthetic route. | Breaking down this compound into its aglycone and glycan parts, and further simplifying those into basic starting materials. |

| Cascade Reactions | A series of intramolecular reactions initiated by a single event to rapidly build molecular complexity. | Efficient construction of the pentacyclic oleanane skeleton from a less complex precursor. |

| Asymmetric Catalysis | Using chiral catalysts to create specific stereoisomers of a molecule. | Ensuring the correct stereochemistry at the multiple chiral centers of the aglycone and sugar units. |

Chemoenzymatic Approaches for Selective Glycosylation and Modification

Chemoenzymatic synthesis combines the power of chemical reactions with the high selectivity of biological catalysts (enzymes). mdpi.com This approach is particularly powerful for the challenging glycosylation and modification steps required for saponin synthesis. nih.govunifesp.br

Enzymatic Glycosylation: UDP-glycosyltransferases (UGTs) are enzymes that nature uses to attach sugars to molecules like triterpenoids. unifesp.br In a synthetic context, a specific UGT could be used to transfer a desired sugar unit to the aglycone with perfect regio- and stereoselectivity, overcoming many of the challenges of chemical glycosylation. organic-chemistry.org While the specific UGTs for this compound biosynthesis are unknown, enzyme engineering and bioprospecting are powerful tools for discovering or creating enzymes with the desired activity. organic-chemistry.org Protein engineering has been used to dramatically improve the catalytic efficiency of plant UGTs for triterpene glycosylation. organic-chemistry.org

Glycosynthases and Endoglycosidases: Another powerful enzymatic tool involves glycosynthases, which are engineered enzymes that can synthesize oligosaccharides or attach pre-assembled sugar chains to an aglycone without the risk of hydrolyzing the product. nih.gov Endoglycosidases can be used in a "block transfer" approach, where an entire oligosaccharide is transferred to a GlcNAc-primed polypeptide or other acceptor, offering a highly convergent route to complex glycoconjugates. sigmaaldrich.com

Selective Enzymatic Modification: Enzymes can also be used for selective modifications of the aglycone. For example, specific hydroxylase enzymes (like cytochrome P450s) could potentially be used to install the hydroxyl group at the C-22 position of an oleanane precursor with a level of precision that is difficult to achieve with traditional chemical reagents. nih.gov

| Enzymatic Approach | Mechanism | Potential Application for this compound |

| UDP-Glycosyltransferases (UGTs) | Transfer of a sugar moiety from an activated UDP-sugar donor to an acceptor molecule. | Regio- and stereospecific attachment of glucuronic acid, xylose, and rhamnose to the triterpenoid core. nih.gov |

| Glycosynthases | Engineered enzymes that catalyze the formation of glycosidic bonds but cannot hydrolyze them. | Efficiently and irreversibly attaching the pre-assembled trisaccharide to the aglycone. nih.gov |

| Cytochrome P450 Hydroxylases | Monooxygenase enzymes that can insert an oxygen atom into a C-H bond. | Selective hydroxylation of the oleanane skeleton at the C-22 position to form the aglycone precursor. |

| Directed Evolution | An engineering process used to modify enzymes to improve their activity or change their substrate specificity. | Tailoring a known UGT to accept the this compound aglycone and build its specific sugar chain. organic-chemistry.org |

Advanced Analytical Methodologies in Periandradulcin B Research

Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC, UHPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable tools for the purity assessment and quantification of Periandradulcin B. These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone technique for the analysis of triterpenoid (B12794562) saponins (B1172615). For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed, utilizing a nonpolar stationary phase (often C18) and a polar mobile phase. The separation is based on the hydrophobicity of the analytes. A gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve optimal separation of the complex mixture of saponins that can be present in a crude extract of Periandra dulcis.

The purity of a this compound sample can be determined by analyzing the resulting chromatogram. A single, sharp, and symmetrical peak at a specific retention time is indicative of a high-purity sample. The presence of additional peaks suggests the presence of impurities. The percentage purity can be calculated by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

For quantification, a calibration curve is constructed by injecting known concentrations of a purified this compound standard and plotting the peak area against the concentration. This curve can then be used to determine the concentration of this compound in unknown samples.

Interactive Data Table: Typical HPLC Parameters for Triterpenoid Saponin (B1150181) Analysis

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 80% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

Ultra-High-Performance Liquid Chromatography (UHPLC):

UHPLC is a more recent advancement that utilizes columns with smaller particle sizes (typically sub-2 µm) and can operate at much higher pressures than traditional HPLC. This results in significantly faster analysis times, improved resolution, and higher sensitivity. For the analysis of this compound, a UHPLC method would offer a considerable advantage in terms of throughput and the ability to resolve closely related saponin isomers that may be present in the sample. The fundamental principles of separation and quantification remain the same as in HPLC, but the enhanced performance of UHPLC allows for more precise and efficient analysis.

Hyphenated Techniques for Comprehensive Profiling (e.g., LC-DAD-MS/MS)

To gain a more comprehensive understanding of the chemical profile of a sample containing this compound, hyphenated techniques that couple liquid chromatography with advanced detectors are employed. Liquid Chromatography-Diode Array Detection-Tandem Mass Spectrometry (LC-DAD-MS/MS) is a particularly powerful combination.

Liquid Chromatography-Diode Array Detection (LC-DAD):

The Diode Array Detector (DAD) acquires UV-Vis spectra for each point in the chromatogram. This provides information about the chromophores present in the molecule and can aid in the preliminary identification of different classes of compounds. While many triterpenoid saponins lack strong chromophores, DAD can still be useful for detecting impurities that do absorb UV-Vis light and for confirming the absence of co-eluting UV-active compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

The coupling of LC with Mass Spectrometry (MS) provides a wealth of structural information. As the separated components elute from the LC column, they are ionized and their mass-to-charge ratio (m/z) is determined. Electrospray ionization (ESI) is a soft ionization technique commonly used for saponins as it minimizes fragmentation of the parent molecule.

Tandem Mass Spectrometry (MS/MS) takes this a step further. A specific ion (e.g., the molecular ion of this compound) is selected and then fragmented. The resulting fragmentation pattern provides detailed structural information about the aglycone core and the sequence of sugar units in the glycosidic chain. This is invaluable for the unambiguous identification of this compound in complex mixtures and for the characterization of novel, related saponins. Research on the hydroethanolic extract of Periandra dulcis roots has successfully utilized HPLC-ESI-MS/MS to tentatively characterize various saponins, including periandrin isomers. scielo.br

Interactive Data Table: Illustrative LC-MS/MS Data for a Triterpenoid Saponin

| Precursor Ion (m/z) | Product Ions (m/z) | Inferred Structural Fragment |

| 941.5 [M-H]⁻ | 779.4 | [M-H - Glucuronic Acid]⁻ |

| 617.3 | [M-H - Glucuronic Acid - Glucose]⁻ | |

| 455.2 | [Aglycone - H]⁻ |

Future Research Directions and Applications for Periandradulcin B

Exploration of Novel Biological Targets and Therapeutic Potential

Beyond its known activity as a PDE inhibitor, Periandradulcin B warrants comprehensive investigation into other biological targets and potential therapeutic applications.

Broader Enzyme and Receptor Profiling: Systematic screening against a wide array of enzymes and receptors could reveal novel inhibitory or modulatory activities. Understanding its interactions with various cellular targets may uncover potential applications in areas such as inflammation, metabolic disorders, or neurodegenerative diseases. Its positive correlation with certain metabolites in Gynostemma pentaphyllum hints at potential roles in metabolic regulation.

Antimicrobial and Antiviral Activity: Many saponins (B1172615) exhibit antimicrobial and antiviral properties. Future research should include rigorous screening of this compound against a diverse panel of bacterial, fungal, and viral pathogens to assess its potential as an anti-infective agent.

Investigating Mechanisms of Action: Detailed studies are needed to elucidate the precise molecular mechanisms by which this compound exerts its effects, particularly its PDE inhibition. Understanding these mechanisms will be critical for optimizing its therapeutic potential and designing more targeted analogs.

Biotechnological Production and Metabolic Engineering of Saponin-Producing Plants

The reliance on natural sources for saponins like this compound presents challenges related to yield, consistency, and sustainability. Biotechnological approaches offer promising solutions.

Optimized Extraction and Purification: Developing efficient, cost-effective, and environmentally friendly extraction and purification protocols for this compound from Periandra dulcis is essential. This could involve exploring green extraction technologies and optimizing solvent systems.

Plant Cell and Tissue Culture: Establishing and optimizing in vitro culture systems for Periandra dulcis can provide a controlled environment for consistent production, independent of seasonal or environmental factors. Techniques such as elicitation, using compounds like methyl jasmonate, could further enhance saponin (B1150181) yields.

Metabolic Engineering for Enhanced Production: A deeper understanding of the biosynthetic pathways and genes responsible for this compound production is a prerequisite for metabolic engineering. Transferring these pathways into microbial hosts like yeast or bacteria, or enhancing their expression in plant cell cultures, could significantly increase production yields and scalability. This approach involves optimizing precursor supply and manipulating key enzymes in the triterpenoid (B12794562) biosynthesis pathway.

Utilization of this compound as a Pharmacological Tool or Chemical Probe

The specific biological activity of this compound makes it a valuable candidate for use as a research tool in drug discovery and biological pathway elucidation.

Chemical Probes for Target Validation: this compound can serve as a chemical probe to investigate the roles of specific PDE isoforms in cellular signaling pathways and disease processes. Its utility as a probe would be enhanced by determining its selectivity profile across different PDE subtypes.

Structure-Activity Relationship (SAR) Studies: Synthesizing structural analogs of this compound and evaluating their biological activities can help identify key structural features responsible for its efficacy. This information is vital for the rational design of novel compounds with improved potency, selectivity, or pharmacokinetic properties.

Reference Standard in Assays: this compound can be employed as a reference standard in the development and validation of high-throughput screening assays aimed at identifying new PDE inhibitors or quantifying saponin content in various natural sources.

Interdisciplinary Approaches for Sustainable Sourcing and Development

Ensuring the long-term availability and responsible utilization of this compound requires a multidisciplinary approach that integrates various scientific and ethical considerations.

Sustainable Cultivation and Harvesting Practices: Research into optimal cultivation methods for Periandra dulcis is necessary to ensure sustainable sourcing, prevent over-exploitation of wild populations, and minimize ecological impact. This includes understanding the plant's growth requirements and developing efficient propagation techniques.

Biodiversity Conservation: Efforts to conserve the natural habitats of Periandra dulcis are crucial for preserving its genetic diversity and ensuring the long-term availability of this valuable plant resource.

Green Chemistry and Engineering Principles: Applying green chemistry principles throughout the entire process, from cultivation and extraction to potential synthesis of derivatives, is essential for minimizing environmental impact. This includes utilizing eco-friendly solvents, reducing waste generation, and optimizing energy efficiency.

Integration of Traditional Knowledge: Leveraging ethnobotanical information about the traditional uses of Periandra dulcis can provide valuable insights into its biological activities and guide future research directions, fostering a holistic approach to natural product development.

Compound List

Periandradulcin A

this compound

Periandradulcin C

Data Tables

Table 1: Phosphodiesterase (PDE) Inhibition Activity of Periandradulcins

| Compound | PDE Isoform | IC50 (µM) |

| Periandradulcin A | Bovine Heart PDE | 0.033 |

| This compound | Bovine Heart PDE | 7.6 |

| Periandradulcin C | Bovine Heart PDE | 7.7 |

| Periandradulcin A | PDE-I | 0.0022 |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C47H74O17 | |

| Molecular Weight | 911.0803 | |

| Appearance | White amorphous powder | |

| Melting Point | 225–227 °C (dec.) | |

| Specific Rotation | [α]D25 = +12.0° (c = 1.0, MeOH) | |

| Primary Activity | Phosphodiesterase inhibitor | |

| Source Organism | Periandra dulcis roots |

Note: "dec." denotes decomposition.

Q & A

Q. What steps are critical for integrating this compound into interdisciplinary research (e.g., pharmacology, ethnobotany)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.